Cas no 1629249-40-6 (Integrin Antagonist 1 hydrochloride)

Integrin Antagonist 1 hydrochloride structure
1629249-40-6 structure
商品名:Integrin Antagonist 1 hydrochloride
CAS番号:1629249-40-6
MF:C29H38ClN5O2
メガワット:524.097325801849
CID:2601764
PubChem ID:122553774

Integrin Antagonist 1 hydrochloride 化学的及び物理的性質

名前と識別子

    • Integrin Antagonist 1 (hydrochloride)
    • Integrin Antagonist 1 hydrochloride
    • GSK3008348
    • BCP17153
    • TQP0949
    • 3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
    • GSK-3008348 HCl
    • GSK-3008348;GSK 3008348
    • 1629249-40-6
    • 3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
    • DA-74501
    • AT41594
    • 1629249-33-7
    • SCHEMBL18092915
    • インチ: 1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
    • InChIKey: GCZLVFRSWWTRPH-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC(CC(C1C=CC=C(C=1)N1C(C)=CC(C)=N1)CN1CCC(CCC2C=CC3CCCNC=3N=2)C1)=O

計算された属性

  • せいみつぶんしりょう: 523.2714032g/mol
  • どういたいしつりょう: 523.2714032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 37
  • 回転可能化学結合数: 9
  • 複雑さ: 722
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.3

Integrin Antagonist 1 hydrochloride セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Integrin Antagonist 1 hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49184-50mg
GSK 3008348 hydrochloride
1629249-40-6 98%
50mg
¥13374.00 2023-09-08
MedChemExpress
HY-19767A-1mg
GSK 3008348 hydrochloride
1629249-40-6 99.27%
1mg
¥1100 2024-07-24
MedChemExpress
HY-19767A-5mg
GSK 3008348 hydrochloride
1629249-40-6 99.27%
5mg
¥3000 2024-07-24
Crysdot LLC
CD31003119-10mg
Integrin Antagonist 1 hydrochloride
1629249-40-6 98+%
10mg
$347 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49184-5mg
GSK 3008348 hydrochloride
1629249-40-6 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49184-10mg
GSK 3008348 hydrochloride
1629249-40-6 98%
10mg
¥4457.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49184-100mg
GSK 3008348 hydrochloride
1629249-40-6 98%
100mg
¥18723.00 2023-09-08
Ambeed
A418628-1g
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid xhydrochloride
1629249-40-6 98+%
1g
$298.0 2024-07-21
1PlusChem
1P00AC97-5mg
Integrin Antagonist 1 (hydrochloride)
1629249-40-6 99%
5mg
$369.00 2024-06-19
MedChemExpress
HY-19767A-10mg
GSK 3008348 hydrochloride
1629249-40-6 99.27%
10mg
¥4200 2024-07-24

Integrin Antagonist 1 hydrochloride 関連文献

Integrin Antagonist 1 hydrochlorideに関する追加情報

Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6): A Promising Compound in the Field of Integrin-Mediated Pathologies

Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6) is a potent and selective inhibitor of integrins, a family of cell surface receptors that play crucial roles in various physiological and pathological processes. This compound has garnered significant attention in recent years due to its potential therapeutic applications in conditions such as cancer, fibrosis, and inflammatory diseases.

Integrins are heterodimeric transmembrane proteins composed of α and β subunits, which mediate cell adhesion to the extracellular matrix (ECM) and other cells. They are involved in a wide range of cellular functions, including migration, proliferation, and survival. Dysregulation of integrin signaling has been implicated in numerous diseases, making integrins attractive targets for drug development.

Integrin Antagonist 1 Hydrochloride specifically targets the αvβ3 and αvβ5 integrins, which are overexpressed in many cancer types and are associated with tumor angiogenesis and metastasis. By blocking these integrins, the compound can inhibit the adhesion of tumor cells to the ECM, thereby reducing their ability to migrate and form new blood vessels. This mechanism of action makes Integrin Antagonist 1 Hydrochloride a promising candidate for anti-cancer therapy.

In addition to its anti-cancer properties, Integrin Antagonist 1 Hydrochloride has shown potential in treating fibrotic diseases. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction. Integrins play a critical role in the activation of fibroblasts and the production of collagen. By inhibiting integrin activity, Integrin Antagonist 1 Hydrochloride can reduce fibroblast activation and collagen production, thereby ameliorating fibrotic processes.

The therapeutic potential of Integrin Antagonist 1 Hydrochloride has been supported by several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Integrin Antagonist 1 Hydrochloride significantly reduced tumor growth and angiogenesis in mouse models of breast cancer. Another study in the journal Nature Communications reported that the compound effectively inhibited liver fibrosis in animal models by reducing collagen deposition and improving liver function.

Beyond cancer and fibrosis, Integrin Antagonist 1 Hydrochloride has also shown promise in inflammatory diseases such as rheumatoid arthritis (RA). Integrins are involved in the recruitment of immune cells to sites of inflammation and the activation of inflammatory pathways. By blocking these integrins, Integrin Antagonist 1 Hydrochloride can reduce inflammation and joint damage associated with RA. A recent study published in Arthritis & Rheumatology demonstrated that treatment with Integrin Antagonist 1 Hydrochloride significantly reduced joint swelling and improved joint function in a mouse model of RA.

The safety profile of Integrin Antagonist 1 Hydrochloride is another important consideration for its therapeutic use. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects. However, further clinical trials are needed to fully evaluate its safety and efficacy in human patients.

In conclusion, Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6) represents a promising therapeutic agent for a variety of integrin-mediated pathologies. Its ability to selectively target αvβ3 and αvβ5 integrins makes it a valuable tool for researchers and clinicians alike. Ongoing research continues to explore its potential applications and optimize its use for clinical benefit.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1629249-40-6)Integrin Antagonist 1 hydrochloride
A1001978
清らかである:99%
はかる:1g
価格 ($):268.0